![molecular formula C10H16BrNO B5127786 5-bromobicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B5127786.png)

5-bromobicyclo[3.3.1]nonane-1-carboxamide

Overview

Description

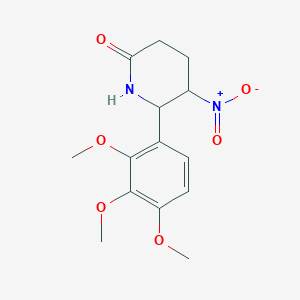

5-Bromobicyclo[3.3.1]nonane-1-carboxamide is a chemical compound with a bicyclo[3.3.1]nonane moiety . This moiety is predominant in many biologically active natural products and has exceptional characteristics . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

Synthesis Analysis

The synthesis of 5-bromobicyclo[3.3.1]nonane-1-carboxamide and its derivatives involves several miscellaneous synthetic routes . For instance, single heterocycle-fused bicyclo[3.3.1]nonanes were synthesized when 3-bromobicyclo[3.3.1]nonane-2-one was refluxed with unchanged dinucleophiles .Molecular Structure Analysis

The molecular structure of 5-bromobicyclo[3.3.1]nonane-1-carboxamide and its derivatives has been examined through synthetic and crystallographic studies . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .Chemical Reactions Analysis

The chemical reactions involving 5-bromobicyclo[3.3.1]nonane-1-carboxamide and its derivatives have been studied . The hydrogen bonds in the starting bicyclononane diene diol and the weaker hydrogen bonds in the dienone, and the bromo and nitrile derivatives, were found significant for the overall structure .Scientific Research Applications

Anticancer Chemotherapeutics

Cancer remains a significant global health challenge, and researchers continually seek novel compounds for effective treatment. The bicyclo[3.3.1]nonane moiety, found in various natural products, has exceptional characteristics. Several derivatives of 5-bromobicyclo[3.3.1]nonane-1-carboxamide have shown promise as potent anticancer agents. Their unique structural features make them attractive candidates for drug development. These compounds exhibit selective cytotoxicity against cancer cells, making them valuable in the fight against malignancies .

Heteroanalogues

Beyond the parent compound, researchers have explored heteroanalogues of bicyclo[3.3.1]nonanes. These modified structures contain additional heteroatoms (e.g., nitrogen, oxygen, sulfur) within the bicyclic ring. Heteroanalogues exhibit diverse properties and biological activities. Investigating their synthesis and applications expands our understanding of this intriguing scaffold.

Future Directions

Mechanism of Action

Target of Action

It is known that bicyclo[331]nonane derivatives can interact with various biological targets due to their unique structural characteristics .

Mode of Action

The mode of action of 5-bromobicyclo[33It’s known that the bicyclo[331]nonane core structure can form strong to weak hydrogen bonds, which can significantly impact the intermolecular interactions . This could potentially influence the compound’s interaction with its targets.

Result of Action

The molecular and cellular effects of 5-bromobicyclo[33It’s known that bicyclo[331]nonane derivatives have been explored for their potential anticancer activities .

properties

IUPAC Name |

5-bromobicyclo[3.3.1]nonane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO/c11-10-5-1-3-9(7-10,8(12)13)4-2-6-10/h1-7H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAVOJYNTJPTLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCC(C1)(C2)Br)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401327697 | |

| Record name | 5-bromobicyclo[3.3.1]nonane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827395 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Bromobicyclo[3.3.1]nonane-1-carboxamide | |

CAS RN |

56031-29-9 | |

| Record name | 5-bromobicyclo[3.3.1]nonane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,7-diiododibenzo[a,c]phenazin-11-yl)oxy]aniline](/img/structure/B5127722.png)

![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5127748.png)

![2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5127755.png)

![sodium 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5127757.png)

![N-methyl-2-[(8-quinolinyloxy)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5127775.png)

![1-(2-fluoro-5-nitrobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5127781.png)

![4-methoxy-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B5127798.png)